molecular formula C18H30O6 B1630913 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 7568-58-3

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B1630913
CAS No.: 7568-58-3
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as Tributyl aconitate, is a multifaceted compound . .

Mode of Action

It is known to be used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may interact with various biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals and agrochemicals , it is likely that it may influence a variety of biochemical pathways

Result of Action

As a compound used in the synthesis of pharmaceuticals and agrochemicals , it is likely to have diverse effects depending on the specific context of its use.

Preparation Methods

Tributyl prop-1-ene-1,2,3-tricarboxylate is typically synthesized through the esterification of aconitic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions . The general reaction scheme is as follows:

Aconitic acid+ButanolH2SO4Tributyl prop-1-ene-1,2,3-tricarboxylate+Water\text{Aconitic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Aconitic acid+ButanolH2​SO4​​Tributyl prop-1-ene-1,2,3-tricarboxylate+Water

Industrial production methods involve similar esterification processes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Tributyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Esterification: As an ester, it can participate in transesterification reactions with other alcohols.

    Hydrolysis: It can be hydrolyzed back to aconitic acid and butanol in the presence of a strong acid or base.

    Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

Comparison with Similar Compounds

Tributyl prop-1-ene-1,2,3-tricarboxylate can be compared with other similar compounds, such as:

    Tributyl citrate: Another plasticizer used in the polymer industry, but with different ester groups.

    Triethyl citrate: A similar compound with ethyl groups instead of butyl groups, used in food and pharmaceutical industries.

    Diethyl phthalate: A commonly used plasticizer with different chemical properties and applications.

This compound is unique due to its specific ester groups and its applications in both organic synthesis and as a plasticizer .

Properties

IUPAC Name

tributyl prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864093
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7568-58-3
Record name Tributyl aconitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7568-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Tributyl aconitate demonstrates promising plasticizing properties, particularly in Polyvinyl Chloride (PVC) applications. Research suggests that it can effectively reduce the Young's modulus of PVC blends, enhancing flexibility. [] In a comparative study, tributyl aconitate exhibited comparable or even superior performance to diisononyl phthalate (DINP) in maintaining PVC flexibility over time. [] This finding highlights its potential as a safer alternative to phthalate-based plasticizers in consumer products.

A: While Tributyl aconitate shows promise as a plasticizer, its thermal stability is a point of consideration. Studies indicate that PVC plasticized with DINP exhibits superior thermal stability compared to Tributyl aconitate and other alternatives like tributyl citrate. [] This difference in thermal behavior should be factored into material selection and processing, especially for applications involving elevated temperatures.

A: Yes, Tributyl aconitate has been detected in indoor dust samples. Research utilizing advanced analytical techniques like liquid chromatography coupled with mass spectrometry revealed the presence of Tributyl aconitate alongside other plasticizers like acetyl tributyl citrate and tributyl citrate. [] The presence of Tributyl aconitate in indoor environments underscores its potential for human exposure and the need for further investigation into its potential health effects.

A: Tributyl aconitate has been detected in packaging materials. Studies investigating potential migrants in food packaging identified Tributyl aconitate, among other compounds, in co-extruded films. [] This finding raises concerns about the potential migration of Tributyl aconitate into food and the need to assess its safety in food contact applications.

A: While Tributyl aconitate is primarily recognized for its plasticizing properties, its production involves a catalytic esterification process. Research highlights the use of Amberlyst-15, a solid acid catalyst, to facilitate the esterification of aconitic acid and n-butanol, yielding Tributyl aconitate. [] This process underscores the role of catalysis in achieving efficient and scalable production of Tributyl aconitate.

A: Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying and quantifying Tributyl aconitate. This method enables the separation and detection of Tributyl aconitate in complex mixtures, making it valuable for analyzing its presence in environmental samples, food packaging, and other matrices. [, ]

A: Given its increasing use and detection in various environments, further research on Tributyl aconitate is crucial. This includes investigating its potential for bioaccumulation, long-term health effects, and exploring strategies for its safe and sustainable use. [] Understanding its environmental fate and potential toxicological risks will be paramount in ensuring its responsible application as a plasticizer and in other potential applications.

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